BENGHE Foundational & Exploratory

Check Availability & Pricing

The Identity Matrix: 4-Butoxy-2,3-
difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

1-Butoxy-2,3-difluoro-4-
Compound Name:

jiodobenzene
CAS No.: 1366126-91-1
Cat. No.: B6293267

Get Quote

A Technical Guide to Nomenclature, Synthesis, and
Application Utility

Executive Summary

In the precision-driven fields of liquid crystal (LC) engineering and medicinal chemistry, 4-
butoxy-2,3-difluoroiodobenzene (CAS 1366126-91-1) serves as a critical "scaffold node." It is

not merely a reagent; it is a structural determinant used to introduce high dielectric anisotropy
and lipophilicity into complex aromatic systems.

This guide moves beyond a simple list of synonyms. It deconstructs the compound’s identity to
aid in database mining, patent analysis, and procurement. Furthermore, it provides a self-
validating protocol for its synthesis, ensuring that researchers can verify the material's integrity
before integrating it into high-value workflows.

Part 1: Chemical Identity & Digital Aliases
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For the research scientist, a name is a search query. Variations in nomenclature can lead to
missed patents or supply chain dead ends. Below is the definitive identity matrix for this

compound.
Naming Convention Identifier / Name Technical Context
, The most rigorous structural

1-Butoxy-2,3-difluoro-4- ) S

IUPAC (Preferred) ) descriptor. Used in high-impact
iodobenzene ) -

journals and regulatory filings.
) ) Benzene, 1-butoxy-2,3- Common in CAS indexing and

Systematic Inversion ) ) ]

difluoro-4-iodo- bulk chemical catalogs.

) Often used when the iodine is
N ] 4-Butoxy-2,3-difluoro-1- ) ]
Positional Variant ) the reactive focal point (e.qg.,
iodobenzene ]
for cross-coupling).

The unique digital fingerprint.
CAS Registry Number 1366126-91-1 Note: Do not confuse with the
bromo-analog (247176-22-3).

Machine-readable string for
CCCCOC1=C(F)C(F)=C()C=C _ _ _
SMILES 1 chemoinformatics and docking
simulations.[1]

. ) Used for database
InChl Key Specific to isomer o
deduplication.

Structural Logic Visualization

The following diagram illustrates the "why" behind the naming, highlighting the priority rules that
dictate the numbering scheme.
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Figure 1: Structural decomposition of 1-butoxy-2,3-difluoro-4-iodobenzene, illustrating the
numbering priority based on the principal alkoxy group.

Part 2: Synthesis & Field-Proven Protocols
The Causality of Synthesis

Why does this specific isomer exist? The synthesis relies on the ortho-lithiation principle. The
fluorine atoms at positions 2 and 3 exert a strong inductive effect, making the proton at position
4 (ortho to F-3) significantly more acidic than the proton at position 6 (ortho to the alkoxy
group). This electronic bias allows for high regioselectivity without the need for protecting
groups.

Precision Protocol: Directed Ortho-Lithiation (DoM)

Objective: Synthesize 4-butoxy-2,3-difluoroiodobenzene with >98% regiochemical purity.

Reagents:

Substrate: 1-Butoxy-2,3-difluorobenzene (CAS 136239-66-2).

Lithiation Agent:n-Butyllithium (2.5 M in hexanes).[2][3]

Quench: lodine (

) in THE.

Solvent: Anhydrous THF (dried over Na/Benzophenone).
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Step-by-Step Workflow:

e Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with 1-
butoxy-2,3-difluorobenzene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to
-78°C (dry ice/acetone). Causality: Low temperature prevents benzyne formation and
isomerization.

e Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature
below -70°C.

o Maturation: Stir at -78°C for 1 hour. Observation: The solution may turn slightly yellow,
indicating the formation of the aryllithium species.

o Electrophilic Quench: Dissolve lodine (1.2 eq) in minimal THF. Add this solution dropwise to
the lithiated intermediate.[4] The color will transition from dark to light as the iodine is
consumed.

o Workup: Allow to warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the
purple/brown color). Extract with Ethyl Acetate.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pdf.benchchem.com/48/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_4_Difluorophenol_from_1_3_Difluorobenzene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6293267?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Start: 1-Butoxy-2,3-difluorobenzene
(CAS 136239-66-2)

'

Step 1: Cool to -78°C (THF)

'

Step 2: Add n-BuLi (1.1 eq)
(Directed Ortho-Lithiation)

eprotonation at C4

Intermediate: 4-Lithio Species
(Stabilized by F-atom)

lectrophilic Attack

Step 3: Quench with lodine (12)

Product: 4-Butoxy-2,3-difluoroiodobenzene

(>98% Regioselectivity)

Click to download full resolution via product page

Figure 2: Reaction workflow for the regioselective synthesis of the target iodide via Directed
Ortho-Metalation (DoM).

Part 3: Applications in Research & Development
Liquid Crystal (LC) Engineering

This compound is a "mesogenic building block." The 2,3-difluoro motif induces a negative
dielectric anisotropy (
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), which is essential for Vertically Aligned (VA) LCD modes. The iodine handle allows for
Suzuki-Miyaura coupling to extend the rigid core (e.g., attaching cyclohexy! or biphenyl
groups), while the butoxy tail provides the necessary flexibility to lower the melting point and
stabilize the nematic phase.

Medicinal Chemistry

In drug discovery, the 2,3-difluoro-4-alkoxy phenyl ring is a bioisostere for other electron-rich
aromatics but with enhanced metabolic stability. The fluorine atoms block P450 oxidative sites,
potentially increasing the half-life (

) of the final drug candidate.

Part 4: Physical Properties & Characterization Data

When validating the synthesized or purchased material, compare against these standard

parameters.
Property Value / Description Method of Verification
_ Low-melting solid or viscous ) )
Physical State o Visual Inspection
liquid
N ) ) Note: Bromo-analog boils at
Boiling Point ~250-260°C (Predicted)
234°C
N Soluble in DCM, THF, Ethyl )
Solubility Insoluble in Water
Acetate
7.35 (m, 1H, H-5), 6.65 (M, 1H, Diagnostic triplet for
1H NMR (CDCI3) H-6), 4.0 (t, 2H, and aromatic pattern.[1][3][5]
) (6]
Two distinct multiplets (~ -130 Confirms 2,3-substitution
19F NMR
to -160 ppm) pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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